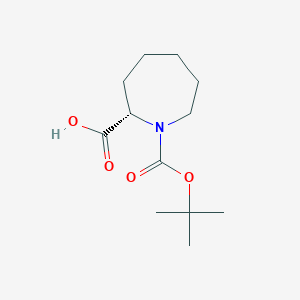

(S)-1-(Boc)azepane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMVFOKQLCHCPK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications of (S)-1-(Boc)azepane-2-carboxylic acid (CAS 155905-76-3). As a non-proteinogenic, conformationally constrained amino acid analogue, this molecule is a pivotal chiral building block in medicinal chemistry. The guide details its role as a versatile scaffold for the synthesis of novel therapeutics, particularly in the development of peptidomimetics and complex molecular architectures targeting a range of diseases. Methodologies for its synthesis and functionalization are discussed, underscoring its strategic importance for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures towards greater three-dimensionality is a key strategy for improving pharmacological properties and accessing novel intellectual property. Seven-membered heterocyclic scaffolds, such as azepane, have emerged as highly valuable motifs.[1] Unlike their five- and six-membered ring counterparts, the seven-membered azepane ring provides a unique conformational landscape, offering a blend of flexibility and constraint. This characteristic is crucial for designing ligands that can adapt to complex protein binding sites.

This compound is a synthetic derivative that incorporates this valuable azepane core. The molecule possesses three key features that make it a powerful tool in synthetic and medicinal chemistry:

-

The (S)-Stereocenter: The defined stereochemistry at the α-carbon is critical for enantiomerically pure drug design, allowing for specific and high-affinity interactions with chiral biological targets like enzymes and receptors.[1]

-

The Azepane Ring: This saturated seven-membered ring acts as a constrained scaffold, influencing the spatial orientation of substituents and mimicking or stabilizing specific peptide turn structures.[1]

-

Orthogonal Protecting Groups: The acid-labile tert-butoxycarbonyl (Boc) group on the nitrogen and the modifiable carboxylic acid provide orthogonal handles for selective chemical transformations, making it an ideal building block for multi-step syntheses.

This guide will explore the core chemical properties and practical applications that underpin the utility of this compound.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for planning synthetic routes, purification strategies, and formulation studies.

Structure and Stereochemistry

The molecule's structure consists of a saturated seven-membered heterocycle (azepane) with a carboxylic acid at the C2 position, which is a chiral center with the (S) configuration. The ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Crystallographic studies of related azepane systems show significant ring puckering, often adopting boat-like conformations, which contributes to the molecule's distinct three-dimensional shape.[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 155905-76-3 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | [1] |

| Synonyms | (S)-N-Boc-azepane-2-carboxylic acid, (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid | |

| pKa (Predicted) | 4.03 ± 0.20 | |

| Topological Polar Surface Area | 66.8 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| Melting Point | Data not consistently reported in peer-reviewed literature; typically listed on supplier datasheets. | |

| Appearance | White to off-white solid |

Spectroscopic Characterization Profile

While specific spectral data can vary with solvent and instrument conditions, the following represents the expected spectroscopic signature of this compound based on established principles of organic spectroscopy.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 10-12 ppm region. This signal will disappear upon exchange with D₂O.

-

α-Proton (-CH(N)-COOH): A multiplet expected around δ 4.0-4.5 ppm. Its coupling pattern will be complex due to the adjacent methylene group and potential conformational restriction.

-

Boc Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically found around δ 1.4-1.5 ppm. The presence of two rotamers around the N-Boc amide bond may sometimes lead to two closely spaced singlets.

-

Azepane Ring Protons (-CH₂-): A series of complex, overlapping multiplets are expected in the δ 1.2-3.8 ppm range. The protons on carbons adjacent to the nitrogen will be further downfield than the others.

¹³C NMR Spectroscopy

-

Carboxylic Carbonyl (-COOH): Expected in the δ 175-180 ppm region.

-

Boc Carbonyl (-O(C=O)N-): Expected around δ 155-157 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80-82 ppm.

-

α-Carbon (-CH(N)-COOH): Expected around δ 58-62 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm.

-

Azepane Ring Carbons (-CH₂-): Multiple signals expected in the δ 25-50 ppm range.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

-

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ from the aliphatic C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Boc Urethane): Another strong, sharp absorption, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

Core Chemical Reactivity

The synthetic utility of this compound stems from the distinct and predictable reactivity of its two primary functional groups.

N-Boc Group Deprotection

The Boc group is a cornerstone of modern peptide and amine synthesis due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic) and its clean, acid-labile removal. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).

Mechanism of Action: The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free secondary amine as an ammonium salt.

Figure 1: General mechanism for acid-catalyzed Boc deprotection.

Experimental Insight: The intermediate tert-butyl cation is electrophilic and can cause side reactions, such as alkylating sensitive residues (e.g., tryptophan, methionine). Therefore, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often included in the reaction mixture to trap this cation.

Carboxylic Acid Derivatization

The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides. Standard peptide coupling reagents are highly effective for this transformation.

-

Common Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and improve efficiency.

-

Phosphonium/Uronium Salts: Reagents such as HBTU, HATU, or PyBOP provide rapid and high-yielding amide bond formation.

This reactivity allows the chiral azepane scaffold to be incorporated into peptide chains or linked to other molecular fragments.

Role as a Synthetic Hub

The orthogonal nature of the Boc group and the carboxylic acid makes this molecule a versatile branching point for complex synthesis.

Figure 2: Synthetic utility of this compound.

Representative Synthetic Strategy

Retrosynthetic Analysis

The synthesis can be simplified to two key challenges:

-

Asymmetric synthesis of the azepane-2-carboxylic acid core: This is the most complex step. Literature approaches for similar structures often rely on ring expansion reactions (e.g., Schmidt or Beckmann rearrangement) of a smaller chiral precursor or the resolution of a racemic mixture.[1] Asymmetric synthesis of substituted azepanes has been achieved via oxidative cleavage of a bicyclic intermediate.[2]

-

N-Boc Protection: This is a standard, high-yielding transformation.

Illustrative Laboratory-Scale Synthesis Protocol

This protocol describes the final step: the N-protection of a pre-formed (S)-azepane-2-carboxylic acid. This procedure is adapted from standard methods for Boc protection of amino acids.

Step: N-Boc Protection of (S)-azepane-2-carboxylic acid

-

1. Dissolution: (S)-azepane-2-carboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. To this solution, sodium hydroxide (2.2 eq) is added, and the mixture is stirred until all solids dissolve.

-

2. Boc Anhydride Addition: The reaction vessel is cooled to 0 °C using an ice bath. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), dissolved in a small amount of 1,4-dioxane, is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Causality: The basic conditions (NaOH) deprotonate the carboxylic acid and ensure the secondary amine is a free, potent nucleophile. Adding the Boc₂O slowly at low temperature controls the exotherm of the reaction and minimizes potential side reactions.

-

-

3. Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by TLC or LC-MS.

-

4. Workup: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with a cold, dilute solution of hydrochloric acid or potassium bisulfate.

-

Trustworthiness: Acidification protonates the carboxylic acid, rendering the desired product less soluble in water and allowing for extraction. It also neutralizes any remaining base.

-

-

5. Extraction: The acidified aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

6. Purification: The crude solid can be purified by recrystallization or flash column chromatography to afford this compound as a white solid.

Overall Synthetic Workflow

Figure 3: High-level workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a high-value starting material for addressing challenges in modern drug design.

-

Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained non-natural amino acids like the azepane derivative can lock the peptide backbone into a specific, bioactive conformation. This pre-organization can lead to enhanced binding affinity and improved resistance to proteolytic degradation.

-

Chiral Scaffolding: Beyond peptidomimetics, the compound serves as a versatile chiral scaffold. The azepane ring can be further functionalized at various positions, allowing for the creation of diverse libraries of complex molecules with a defined three-dimensional structure. This approach has been used to develop ligands for challenging targets like G protein-coupled receptors (GPCRs) and various enzymes implicated in cancer and neurodegenerative disorders.[1]

Safety, Handling, and Storage

This compound is intended for research and development use only and must be handled by technically qualified individuals.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

Sources

(S)-1-(Boc)azepane-2-carboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of (S)-1-(Boc)azepane-2-carboxylic acid

Abstract

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry. Its seven-membered azepane ring provides a conformationally flexible scaffold, a feature of significant interest in the design of peptidomimetics and other therapeutic agents.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis, while the defined (S)-stereochemistry is essential for creating enantiomerically pure compounds that can interact specifically with biological targets.[2][] This guide provides a comprehensive technical overview of the methodologies employed for the definitive structural analysis of this molecule, grounded in the principles of spectroscopic and spectrometric techniques. We will explore the causality behind experimental choices, present validated protocols, and interpret the resulting data to construct a complete structural and conformational picture.

Introduction: The Significance of a Constrained Scaffold

In drug discovery, the azepane scaffold is a valuable seven-membered heterocycle, prized for the unique three-dimensional space it occupies.[3] Unlike rigid aromatic rings or smaller aliphatic rings, the azepane core possesses significant conformational flexibility, allowing it to adopt various shapes such as chair, boat, and twist-boat forms.[1][5] This dynamic nature is a key determinant in its interaction with biological targets, enabling it to mimic peptide turns or present functional groups in optimal vectors for binding.[1][6]

The molecule in focus, this compound, combines three critical features:

-

The Azepane Core: A conformationally mobile, chiral scaffold.[2][3]

-

The (S)-Stereocenter: Ensures stereochemical purity, which is paramount for selective biological activity.[2]

-

The Boc Protecting Group: A cornerstone of modern peptide synthesis, the Boc group provides temporary protection of the α-amino group.[7][8] It is stable under many reaction conditions but can be selectively removed with moderate acid, such as trifluoroacetic acid (TFA).[8][9]

A thorough structural elucidation is the foundational step for any application, ensuring identity, purity, and a deep understanding of the molecule's intrinsic properties before its incorporation into more complex structures.

Physicochemical & Computed Properties

A summary of the core properties of this compound provides a baseline for its analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [10] |

| Molecular Weight | 243.30 g/mol | [10][11] |

| CAS Number | 155905-76-3 | [10][12] |

| Stereochemistry | (S) at C2 | [2] |

| Appearance | Solid / Crystals | |

| pKa (Predicted) | 4.03 ± 0.20 | [10] |

| Topological Polar Surface Area | 66.8 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 4 | [10] |

| Rotatable Bond Count | 3 | [10] |

Core Analytical Workflow

A multi-technique approach is essential for unambiguous structural confirmation. The following workflow outlines a logical progression from initial verification to in-depth conformational analysis.

Caption: A typical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution.[1]

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (coupling), and their relative quantities (integration).

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but the acidic proton of the carboxylic acid may exchange or give a very broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it forms a hydrogen bond with the carboxylic acid proton, resulting in a sharper, more observable signal at a characteristic downfield shift (typically 10-13 ppm).[13]

Anticipated ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

~12.0 ppm (s, 1H): The carboxylic acid proton (-COOH).[13]

-

~4.5-4.7 ppm (m, 1H): The alpha-proton (CH -COOH) at the C2 position. Its chemical shift is influenced by the adjacent nitrogen and carbonyl groups.

-

~1.3-1.9 ppm (m, 8H): A complex multiplet region corresponding to the eight methylene protons (-CH₂) of the azepane ring.

-

~1.4 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) of the Boc protector.[14]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environments.

Expert Insight: The carbonyl carbons are highly deshielded and appear far downfield. The carbonyl of a carboxylic acid typically appears between 170-185 ppm, while the urethane carbonyl of the Boc group is slightly more shielded.[13]

Anticipated ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

~174 ppm: Carboxylic acid carbonyl carbon (C OOH).[13]

-

~155 ppm: Boc group carbonyl carbon (-NC OO-).

-

~78-80 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃).

-

~55-60 ppm: Alpha-carbon (C H-COOH) at the C2 position.

-

~20-40 ppm: Multiple signals corresponding to the five methylene carbons of the azepane ring.

-

~28 ppm: The three equivalent methyl carbons of the Boc group (-C(C H₃)₃).

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For more detailed analysis, 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed to definitively assign all signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers corroborating evidence for the molecule's structure.[15]

Expert Insight: Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, as it readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation. The most characteristic fragmentation in positive ion mode is the loss of the Boc group or components thereof.

Anticipated ESI-MS Data:

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 244.15 (for C₁₂H₂₂NO₄⁺)

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 242.14 (for C₁₂H₂₀NO₄⁻)

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 244.15) would likely show characteristic neutral losses:

-

Loss of isobutylene (56 Da): A primary fragmentation pathway for Boc-protected amines, leading to a fragment at m/z 188. This occurs via cleavage of the tert-butyl C-O bond.[8]

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the urethane results in a fragment at m/z 144, corresponding to the protonated azepane-2-carboxylic acid.

-

Loss of CO₂ (44 Da) from the Boc group: Another common fragmentation, leading to a tert-butylated amine fragment.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

-

Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system for purity analysis.

-

MS Acquisition: Acquire a full scan mass spectrum in both positive and negative ESI modes to detect the molecular ions.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 244.15) as the precursor and acquire a product ion scan to observe the fragmentation pattern.

Conformational Analysis: The Flexible Seven-Membered Ring

The azepane ring's flexibility is a defining structural feature.[1] While X-ray crystallography provides the solid-state conformation, NMR spectroscopy and computational modeling are used to understand its behavior in solution.[1] The seven-membered ring can exist in an equilibrium of several low-energy conformations, most commonly twist-chair and twist-boat forms.[5]

Caption: Conformational equilibrium of the substituted azepane ring in solution.

The bulky Boc group and the carboxylic acid substituent at the C2 position significantly influence this equilibrium. The large steric demand of the Boc group will likely favor conformations where it occupies a pseudo-equatorial position to minimize steric strain. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space proton-proton distance information to help elucidate the dominant solution-state conformation.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's covalent framework and stereochemistry. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. Together, these methods provide the high-fidelity structural data required by researchers and drug development professionals to confidently use this versatile building block in the synthesis of novel, conformationally defined therapeutic agents.

References

- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Title: A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.

- Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- Title: Overview of Solid Phase Peptide Synthesis (SPPS).

- Title: 26.7: Peptide Synthesis.

- Title: The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.

- Title: Buy this compound | 155905-76-3.

- Title: (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR.

- Title: Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.

- Title: (S)-1-Boc-azepane-2-carboxylic acid 155905-76-3 wiki.

- Title: The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State.

- Title: CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.

- Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.

- Title: (S)-1-Boc-azepane-2-carboxylic acid | 155905-76-3.

- Title: 155905-76-3 this compound.

- Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

- Title: 27.7: Spectroscopy of Carboxylic Acids and Their Derivatives.

- Title: 1-Boc- L -azetidine-2-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 155905-76-3 [smolecule.com]

- 3. jopir.in [jopir.in]

- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [wap.guidechem.com]

- 11. 155905-76-3 this compound AKSci 1260AL [aksci.com]

- 12. (S)-1-Boc-azepane-2-carboxylic acid | 155905-76-3 [chemicalbook.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]

- 15. books.rsc.org [books.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (S)-1-(Boc)azepane-2-carboxylic Acid

Introduction

(S)-1-(Boc)azepane-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] Its seven-membered azepane ring provides a conformationally distinct scaffold compared to more common five- and six-membered cyclic amino acids. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in peptide synthesis and other organic transformations by modulating the nucleophilicity of the amine and allowing for orthogonal deprotection strategies.[1] The carboxylic acid functionality and the defined stereochemistry at the α-carbon make it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications, including ligands for G protein-coupled receptors.[1]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a synthesis of expected values derived from foundational spectroscopic principles and analysis of structurally related compounds, intended to serve as a reliable reference for researchers and scientists in the field.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and spectroscopic signature. The key structural features include the saturated seven-membered azepane ring, the chiral center at the C2 position bearing the carboxylic acid, and the bulky Boc protecting group on the ring nitrogen.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the azepane ring, the Boc protecting group, and the carboxylic acid. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is concentration and solvent dependent. |

| ~4.5-4.7 | m | 1H | NCH(COOH) (C2-H) | This proton is alpha to both the nitrogen of the carbamate and the carbonyl of the carboxylic acid, leading to significant deshielding. |

| ~3.2-3.5 | m | 2H | NCH₂ (C7-H₂) | These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate group. |

| ~1.8-2.2 | m | 2H | C3-H₂ | Protons on the carbon adjacent to the chiral center. |

| ~1.4-1.8 | m | 6H | C4-H₂, C5-H₂, C6-H₂ | The remaining methylene protons of the azepane ring, which exhibit complex overlapping multiplets. |

| 1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. |

Note: m = multiplet, br s = broad singlet, s = singlet. Chemical shifts are predicted and may vary based on experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~155-157 | NC OOBu | The carbonyl carbon of the Boc group is also deshielded, but typically appears slightly upfield from the carboxylic acid carbon. |

| ~80-82 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~58-60 | NC H(COOH) (C2) | The alpha-carbon is attached to both nitrogen and the carboxylic acid group. |

| ~45-48 | NC H₂ (C7) | The carbon adjacent to the nitrogen of the carbamate. |

| ~28-32 | Azepane Ring CH₂ | A cluster of signals for the remaining methylene carbons of the azepane ring (C3, C4, C5, C6). |

| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the carbamate moieties.

Table 3: Predicted FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H | Stretching |

| 2850-2980 | Medium | C-H | Stretching |

| ~1740 | Strong | C=O (Boc) | Stretching |

| ~1710 | Strong | C=O (Acid) | Stretching |

| 1365-1390 | Medium | C-H | Bending |

| 1150-1250 | Strong | C-O | Stretching |

The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[2][3] The two distinct carbonyl groups (carbamate and carboxylic acid) give rise to strong absorption bands, with the carbamate carbonyl typically at a slightly higher wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 243.30 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment | Rationale |

| 244.15 | [M+H]⁺ | Protonated molecular ion. |

| 188.10 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |

| 144.09 | [M - Boc + 2H]⁺ | Loss of the entire Boc group. |

| 100.08 | [Boc]⁺ | The tert-butoxycarbonyl cation. |

The fragmentation is often dominated by the loss of the labile Boc group, either as isobutylene (56 Da) or the entire group (100 Da).

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following outlines a general procedure for NMR analysis.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and quality assessment of this important chiral building block. While the presented data is based on established spectroscopic principles, it is always recommended to compare with experimentally obtained data for definitive structural confirmation. The provided experimental protocol for NMR analysis serves as a robust starting point for researchers to obtain high-quality data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. Buy this compound | 155905-76-3 [smolecule.com]

- 2. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Scaffold: An In-depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic Acid

This guide provides a comprehensive technical overview of (S)-1-(Boc)azepane-2-carboxylic acid (CAS Number: 155905-76-3), a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and critical applications, offering field-proven insights into its strategic deployment in modern medicinal chemistry.

Introduction: Unveiling a Privileged Scaffold

This compound is a synthetic, non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry.[1][2] Its structure is characterized by a seven-membered azepane ring, a stereocenter at the C2 position with (S)-configuration, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[2] This unique combination of features makes it a highly versatile and valuable scaffold in the design of novel therapeutics.[1][2] The azepane ring, a less common motif than its five- and six-membered counterparts, provides access to a distinct chemical space and can impart favorable pharmacological properties to drug candidates.[3]

The Boc protecting group is instrumental in its application, particularly in peptide synthesis and multi-step organic synthesis. It effectively masks the secondary amine, preventing unwanted side reactions, and can be selectively removed under acidic conditions, allowing for subsequent functionalization.[2] The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of peptide and peptidomimetic chemistry.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use and quality control.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 155905-76-3 | [4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [4] |

| Molecular Weight | 243.30 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| pKa (Predicted) | 4.03 ± 0.20 | [4] |

| Topological Polar Surface Area | 66.8 Ų | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a result of hydrogen bonding.[6][7] Additionally, a strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[6] The C-O stretch will appear in the 1210-1320 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. A representative ¹H NMR spectrum of this compound is available.[8] Key expected signals include the protons of the azepane ring, the nine equivalent protons of the Boc group's tert-butyl moiety, and the acidic proton of the carboxylic acid, which typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the six carbons of the azepane ring. The carbonyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm.[9]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 243.1471 Da.[4]

Synthesis and Chirality Control

The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. While several synthetic routes to azepane derivatives exist, including ring-closing metathesis and ring expansion reactions, a common strategy for this specific molecule involves the derivatization of a chiral starting material.[1][8]

A plausible and efficient synthetic approach starts from the corresponding unprotected amino acid, (S)-azepane-2-carboxylic acid (also known as (S)-homopipecolic acid). The synthesis can be conceptualized as a two-step process:

-

Synthesis of (S)-azepane-2-carboxylic acid: This can be achieved through various methods, such as the asymmetric hydrogenation of a cyclic enamine precursor or the resolution of a racemic mixture.

-

Boc Protection: The secondary amine of (S)-azepane-2-carboxylic acid is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.

Experimental Protocol: Boc Protection of an Amino Acid (General Procedure)

This protocol describes a general method for the N-Boc protection of an amino acid, which is a key step in the synthesis of the title compound.

-

Dissolution: Dissolve the starting amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (typically 2-3 equivalents), to the solution to deprotonate the amino group.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Applications in Drug Discovery and Development

This compound is a highly sought-after building block in drug discovery due to the unique conformational constraints and physicochemical properties imparted by the seven-membered ring.[3] Its application spans various therapeutic areas, including infectious diseases and oncology.

A Key Component in Hepatitis C Virus (HCV) Protease Inhibitors

A prominent application of this compound is in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[1][10] The azepane moiety can serve as a constrained P2 residue in peptidomimetic inhibitors, leading to enhanced potency and improved pharmacokinetic profiles.

One notable example is its use in the synthesis of analogues of Grazoprevir (MK-5172), a clinically approved HCV protease inhibitor.[1][11] The azepane scaffold in these inhibitors helps to orient the other pharmacophoric groups for optimal interaction with the enzyme's active site.

Experimental Workflow: Amide Coupling (General Procedure)

This workflow outlines the general steps for coupling this compound with another amine-containing fragment, a crucial step in the synthesis of peptidomimetics and other complex molecules.

-

Activation of the Carboxylic Acid: Activate the carboxylic acid of this compound (1 equivalent) using a suitable coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).

-

Addition of the Amine: To the activated carboxylic acid, add the amine-containing fragment (1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction.

-

Reaction: Stir the reaction mixture in an appropriate aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM)) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound stands out as a strategically important chiral building block in contemporary drug discovery. Its unique seven-membered ring structure offers a pathway to novel chemical entities with potentially superior pharmacological profiles compared to more traditional scaffolds. The well-established chemistry of the Boc protecting group and the carboxylic acid functionality provides a reliable handle for its incorporation into complex molecules.

The successful application of this building block in the development of potent HCV protease inhibitors highlights its potential. Future research will likely see its expanded use in the design of inhibitors for other enzyme classes, such as kinases and other proteases, as well as in the synthesis of conformationally constrained peptides and peptidomimetics for a variety of therapeutic targets. As the demand for novel and diverse drug candidates continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

-

Coburn, C. A., et al. (2012). Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Medicinal Chemistry Letters, 3(4), 322–327. [Link]

-

Nettles, J. H., et al. (2016). Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172. ACS Infectious Diseases, 2(6), 426–436. [Link]

-

Liverton, N. J., et al. (2012). MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy, 56(9), 4563–4570. [Link]

-

Gao, Y., et al. (2017). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. Molecules, 22(11), 1891. [Link]

-

Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

University of California, Los Angeles. IR: carboxylic acids. [Link]

-

Noe, M. C., et al. (2008). A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. The Journal of Organic Chemistry, 73(8), 3295–3298. [Link]

-

Georgiou, I., et al. (2020). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules, 25(21), 5152. [Link]

-

Prasad, J. V. N. V., et al. (2001). Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 11(13), 1713–1716. [Link]

-

Khan, I., et al. (2023). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV. Molecules, 28(3), 1279. [Link]

-

Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.-INDIA.

- Alonso, D. A., et al. (1993). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Tetrahedron, 49(44), 10005–10012.

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

ResearchGate. ¹ H NMR spectra before and after introduction of carboxylic acid group... [Link]

-

ATB. Azepane | C6H13N | MD Topology | NMR | X-Ray. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246–3259. [Link]

-

University of Wisconsin-Madison. 13-C NMR Chemical Shift Table. [Link]

Sources

- 1. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Azepane Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic acid: Chirality, Stereochemistry, and Applications in Drug Development

Abstract: this compound is a pivotal chiral building block in modern medicinal chemistry. As a constrained, non-proteinogenic amino acid derivative, its defined stereochemistry and unique seven-membered scaffold are frequently exploited to impart favorable pharmacological properties onto drug candidates. This technical guide offers a comprehensive examination of the molecule's core stereochemical features, the causal logic behind its synthesis and analytical validation, and its strategic application in drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating experimental protocols to ensure scientific rigor and practical applicability.

In the landscape of drug discovery, the pursuit of molecules with high potency, selectivity, and optimized pharmacokinetic profiles is paramount. Azepane-based compounds have emerged as a privileged scaffold, with over 20 FDA-approved drugs incorporating this seven-membered heterocyclic motif.[1] The constrained yet flexible nature of the azepane ring allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[1]

This compound represents a particularly valuable derivative. It is a synthetic, non-naturally occurring molecule where the chirality is fixed at the C2 position.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for selective deprotection and subsequent chemical modification, making it a versatile precursor for complex molecular architectures.[2]

Core Topic Analysis: Chirality and Stereochemistry

The biological activity of a drug is intrinsically linked to its three-dimensional structure. For this compound, the stereochemistry at the C2 carbon is the defining feature that dictates its utility as a chiral template.[2]

-

The Chiral Center: The C2 carbon atom of the azepane ring is a stereocenter, as it is bonded to four distinct groups: the nitrogen atom within the ring, the carboxylic acid group, the C3 carbon of the ring, and a hydrogen atom.

-

Absolute Configuration (S): The "(S)" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents attached to the C2 stereocenter is as follows:

-

-N(Boc)- (highest atomic number)

-

-COOH

-

-CH2- (ring carbon C3)

-

-H (lowest priority) With the lowest priority group (H) oriented away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the (S) configuration.

-

-

Conformational Dynamics: The seven-membered azepane ring is not planar and exists in a dynamic equilibrium of several conformations (e.g., chair, boat). This conformational flexibility can be a critical factor in how a molecule fits into a receptor's binding pocket. The bulky Boc group and the carboxylic acid substituent influence this conformational preference.

Caption: Figure 1: CIP priority of substituents on the C2 stereocenter.

Synthesis and Enantiomeric Purity Assessment

The production of enantiomerically pure this compound is essential for its use in pharmaceuticals. Synthetic strategies often rely on asymmetric synthesis or the use of starting materials from the chiral pool.[3]

Synthetic Strategy Overview

A common and effective approach is the asymmetric synthesis starting from readily available precursors. For instance, robust methods have been developed that involve the oxidative cleavage of an aza-bicyclo intermediate to stereoselectively generate the desired substituents at C2 and other positions on the azepane ring.[3] This ensures high enantiomeric purity in the final product. The general workflow involves forming the core azepane ring, introducing the carboxylic acid functionality, and protecting the nitrogen atom.[2]

Sources

Strategic Mastery of Amine Reactivity: The Pivotal Role of the Boc Protecting Group in the Synthesis of Azepane Carboxylic Acid Scaffolds

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their synthesis, however, presents a fundamental challenge: the inherent nucleophilicity of the secondary amine within the seven-membered ring. This guide provides a comprehensive, field-proven analysis of the tert-butyloxycarbonyl (Boc) protecting group as the cornerstone of synthetic strategies involving these scaffolds. We will dissect the mechanistic underpinnings of Boc protection and deprotection, provide validated experimental protocols, and explore its role in enabling complex, multi-step syntheses through orthogonal strategies. This document serves as a technical resource for scientists seeking to control amine reactivity and unlock the full synthetic potential of azepane-based building blocks.

The Synthetic Imperative: Why Amine Protection is Non-Negotiable

The azepane ring system is a valuable design element in drug discovery, offering a flexible yet constrained three-dimensional architecture.[1][2] However, the secondary amine (pKa ~10-11) is a potent nucleophile and a Brønsted-Lowry base. In any synthetic sequence aiming to modify the carboxylic acid moiety—for example, through amide coupling, esterification, or reduction—this amine presents a critical liability. It will competitively react with electrophilic reagents, leading to a mixture of undesired products, including self-condensation, acylation, or oxidation, ultimately reducing yield and complicating purification.[3][4]

Protecting groups are the chemist's solution to this challenge. They function as temporary "hats" for reactive functional groups, rendering them inert to specific reaction conditions.[5][6] An ideal protecting group must be:

-

Easy to install in high yield.

-

Stable (robust) to a wide range of subsequent reaction conditions.

-

Easy to remove selectively and in high yield without affecting other parts of the molecule.[]

The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection due to its fulfillment of these criteria, particularly its unique acid lability, which forms the basis of its strategic utility.[8][9]

The Boc Group: Mechanistic Principles and Strategic Advantages

The Boc group is a carbamate-based protecting group that effectively tempers the nucleophilicity of the amine nitrogen.[10][11] Its success is rooted in the stability of the tert-butyl carbocation, which is central to its removal.

Mechanism of Boc Protection

The standard method for installing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10][12] The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion.[13][14] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[10]

Caption: Boc protection of the azepane nitrogen.

Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its facile cleavage under acidic conditions.[][15][16] The most common reagent is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM). The mechanism is initiated by protonation of the carbamate carbonyl oxygen. This is followed by the heterolytic cleavage of the C-O bond to release the highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[10][12]

Caption: Acid-catalyzed deprotection of the Boc group.

A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation.[15] It can alkylate nucleophilic side chains, particularly in complex molecules containing residues like tryptophan, methionine, or tyrosine.[17] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the deprotection cocktail to trap the carbocation.[15][18]

Experimental Protocols: A Validated Workflow

The following protocols provide a self-validating system for the synthesis and manipulation of Boc-protected azepane carboxylic acids.

Protocol: Boc Protection of Azepane-2-Carboxylic Acid

This procedure details the straightforward protection of the azepane nitrogen using Boc anhydride under basic conditions.[15][19]

Methodology:

-

Dissolution: Dissolve azepane-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (NaOH, 2.0 equiv) to the solution and stir until all solids are dissolved. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup (Acidification): Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with cold 1 M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc-azepane-2-carboxylic acid, which is often a solid that can be used without further purification.

Synthetic Utility: Amide Coupling of N-Boc-Azepane-2-Carboxylic Acid

With the amine protected, the carboxylic acid is now free for selective modification. This protocol describes a standard amide bond formation.

Methodology:

-

Activation: Dissolve N-Boc-azepane-2-carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equiv) or EDC (1.2 equiv) along with an additive like HOBt (1.2 equiv).

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the activated mixture.

-

Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol: Boc Deprotection of Azepane Derivatives

This final step regenerates the free amine, yielding the functionalized azepane product.[20]

Methodology:

-

Dissolution: Dissolve the N-Boc protected azepane derivative (1.0 equiv) in dichloromethane (DCM).

-

Scavenger Addition (Optional but Recommended): If the molecule contains sensitive functional groups, add a scavenger like anisole (5-10% v/v).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv, typically 20-50% v/v in DCM) dropwise at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Purification/Isolation: The resulting product is typically an ammonium trifluoroacetate salt. It can be isolated by precipitation with cold diethyl ether or used directly in the next step. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃) before extraction.

Orthogonal Protection and Advanced Strategies

The true power of the Boc group lies in its role within orthogonal protection strategies .[21][22] Because the Boc group is labile to acid, it is orthogonal to protecting groups that are removed under different conditions, such as:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (removed with piperidine).[5][18]

-

Cbz (Carboxybenzyl): Hydrogenolysis-labile (removed with H₂/Pd-C).[8][18]

This orthogonality is critical in the synthesis of complex molecules, such as peptides or poly-functionalized scaffolds, where multiple reactive sites must be selectively unmasked in a specific order.[21][22] For instance, an azepane building block could have its nitrogen protected by Boc and another functional group elsewhere protected by Fmoc, allowing for selective deprotection and reaction at either site without affecting the other.

Caption: Orthogonal strategy using Boc and Fmoc.

Data Summary and Troubleshooting

Quantitative Data: Deprotection Conditions

| Reagent | Solvent | Temperature | Time | Key Considerations |

| TFA | DCM | 0 °C to RT | 1-3 h | Highly effective; requires scavengers for sensitive substrates.[15][17] |

| HCl (4M) | Dioxane | 0 °C to RT | 1-4 h | Common alternative to TFA; avoids trifluoroacetylation side reactions.[15][17] |

| TMSI | DCM/MeCN | 0 °C | < 1 h | Mild conditions for substrates sensitive to strong acids.[15] |

| Heat | High-boiling solvent | >100 °C | Variable | Thermal deprotection is possible but less common and can cause side reactions.[23] |

Troubleshooting Common Issues

-

Incomplete Protection: If the Boc protection reaction stalls, ensure the base is sufficient to deprotonate the starting amine salt and neutralize the acid byproduct. "Double coupling" by adding a second portion of (Boc)₂O can also drive the reaction to completion.[17]

-

Side Reactions During Deprotection: If HPLC/LC-MS analysis shows unexpected peaks corresponding to alkylated products, increase the concentration and variety of scavengers (e.g., a cocktail of anisole and TIS) in the TFA deprotection step.[17][18]

-

Premature Deprotection: The Boc group is generally stable but can be slowly cleaved by some Lewis acids or under prolonged exposure to even mild protic acids. Ensure all subsequent reaction steps are performed under strictly anhydrous and non-acidic conditions.

Conclusion

The tert-butyloxycarbonyl group is more than a simple protecting group; it is a strategic enabler in the synthesis of azepane carboxylic acid derivatives. Its robust stability, coupled with mild and highly selective acidic deprotection, provides chemists with precise control over amine reactivity.[3][10] This control is fundamental to constructing complex molecular architectures, allowing for the selective functionalization of the carboxylic acid moiety and enabling sophisticated orthogonal strategies. For researchers, scientists, and drug development professionals, mastering the application of the Boc group is an essential skill for unlocking the full therapeutic potential of the azepane scaffold.

References

- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)

- Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc)

- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: BOC Sciences URL

- Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative Source: BOC Sciences URL

- Title: (S)-1-(Boc)

- Title: A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)

- Title: 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid Source: Vulcanchem URL

- Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines Source: ResearchGate URL

- Title: Common side reactions with Boc-protected amino acids and how to avoid them Source: Benchchem URL

- Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: LinkedIn URL

- Title: A mild Boc deprotection and the importance of a free carboxylate Source: ResearchGate URL

- Title: The Critical Role of BOC Protecting Groups in Drug Synthesis Source: BOC Sciences URL

- Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Leeds URL

- Title: Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )

- Title: Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.

- Title: A Head-to-Head Battle of Amine Protection: Boc vs.

- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL

- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL

- Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL

- Title: Boc Protection Mechanism (Boc2O)

- Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL

- Source: Nanjing Tengxiang Import & Export Co. Ltd.

- Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL

- Title: 1-Boc-Azepane-4-carboxylic acid Source: J&K Scientific LLC URL

- Title: synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives Source: Journal of Pharmaceutical Negative Results URL

- Title: Amine Protection / Deprotection Source: Fisher Scientific URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: The Chemistry of the Boc Protecting Group Source: Benchchem URL

- Title: Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives Source: ResearchGate URL

- Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

- Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL

- Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL

- Title: Boc Deprotection Mechanism Source: YouTube URL

- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL

- Title: Efficient introduction of protected guanidines in boc solid phase peptide synthesis Source: PubMed URL

- Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL

- Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL

- Title: Protective Groups Source: Organic Chemistry Portal URL

- Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)

- Title: (S)-1-Boc-azepane-2-carboxylic acid Source: Guidechem URL: [https://vertexaisearch.cloud.g.cloud.g

Sources

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Protective Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (1262410-57-0) for sale [vulcanchem.com]

- 20. Amine Protection / Deprotection [fishersci.co.uk]

- 21. jocpr.com [jocpr.com]

- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 23. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to (S)-1-(Boc)azepane-2-carboxylic Acid: A Conformationally Constrained Non-Natural Amino Acid

Abstract

The incorporation of non-natural amino acids into peptides and small molecule therapeutics represents a paradigm shift in drug discovery, offering pathways to overcome the inherent limitations of their natural counterparts.[1][] (S)-1-(Boc)azepane-2-carboxylic acid, a conformationally constrained cyclic amino acid, has emerged as a critical building block in this evolving landscape. Its seven-membered azepane ring introduces a unique structural scaffold that can enhance metabolic stability, modulate biological activity, and improve pharmacokinetic profiles.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in peptide chemistry and medicinal chemistry. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to empower the seamless integration of this valuable non-natural amino acid into drug discovery pipelines.

Introduction: The Rationale for Non-Natural Amino Acids in Drug Discovery

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of oral bioavailability. The incorporation of non-natural amino acids, such as this compound, offers a robust strategy to address these challenges.[4][5] These synthetically derived building blocks provide a means to engineer peptides with novel functionalities and enhanced drug-like properties.[1] The unique structural features of this compound, specifically its seven-membered ring, impart a degree of conformational rigidity that can pre-organize a peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for a biological target.[3] This guide will serve as a technical resource for harnessing the potential of this versatile molecule.

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of this compound is a multi-step process that requires careful control of stereochemistry.[3] While several synthetic routes have been reported, a common and effective strategy involves the asymmetric synthesis from a suitable chiral precursor.

General Synthetic Strategy

The synthesis typically commences with the formation of the azepane ring, followed by the introduction of the Boc protecting group and subsequent carboxylation.[3] Asymmetric synthesis is crucial to obtain the desired (S)-enantiomer, which is essential for specific biological activity.[3]

Below is a representative, high-level workflow for the synthesis of this compound.

Caption: High-level synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation and may require optimization based on specific starting materials and laboratory conditions.

-

Step 1: Azepane Ring Formation: A suitable linear precursor containing both an amine and a leaving group is subjected to an intramolecular cyclization reaction, often via reductive amination, to form the azepane ring.

-

Step 2: Boc Protection: The secondary amine of the azepane ring is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., dioxane/water).[6] This reaction proceeds via nucleophilic acyl substitution.[7]

-

Step 3: Carboxylation: The carboxylic acid moiety is introduced at the C2 position. This can be achieved through various methods, including the oxidation of a primary alcohol or the hydrolysis of a nitrile.

-

Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [8] |

| Molecular Weight | 243.30 g/mol | [8][9] |

| Appearance | White to off-white solid | |

| pKa | 4.03 ± 0.20 (Predicted) | [8] |

| Topological Polar Surface Area | 66.8 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 3 | [8] |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[6][] The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based SPPS.[6]

The Boc-SPPS Cycle

The iterative cycle of Boc-SPPS involves the following key steps:

-

Attachment: The first Boc-protected amino acid is anchored to a solid support resin.[6]

-

Deprotection: The Boc group is removed from the α-amino group using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]

-